![molecular formula C15H18N2O2 B2381305 N-(4-(2-oxopiperidin-1-yl)phenyl)cyclopropanecarboxamide CAS No. 941978-23-0](/img/structure/B2381305.png)
N-(4-(2-oxopiperidin-1-yl)phenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antidepressant Potential
Research into derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acids, which are structurally related to the compound of interest, has indicated potential antidepressant activities. For instance, these derivatives were synthesized and evaluated through animal tests to determine their antidepressant efficacy, with several showing more activity than established antidepressants like imipramine and desipramine. Midalcipran, a compound from this research, was highlighted for its significant activity and lack of side effects, advancing to phase III clinical evaluation (B. Bonnaud et al., 1987).
Cancer Research and Kinase Inhibition
Another study focused on the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily. Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent Met kinase inhibitors. One analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials (G. M. Schroeder et al., 2009).
NMDA Receptor Antagonism
Compounds structurally related to N-(4-(2-oxopiperidin-1-yl)phenyl)cyclopropanecarboxamide, particularly cyclopropanecarboxamide derivatives, have been explored as NMDA receptor antagonists. Research in this area has led to the synthesis of derivatives such as milnacipran and its analogs, which showed binding affinity for NMDA receptors in vitro and protected mice from NMDA-induced lethality. These findings suggest the potential for these compounds to serve as novel prototypes for designing potent NMDA-receptor antagonists, offering insights into therapeutic applications for conditions involving NMDA receptor dysregulation (S. Shuto et al., 1995).
Mécanisme D'action
Target of Action
The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide, also known as Apixaban, is activated factor X (FXa) in the coagulation cascade . This compound has a high selectivity for FXa over other human coagulation proteases .
Mode of Action
N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide interacts with its target, FXa, by directly inhibiting it . This inhibition results in a rapid onset of inhibition of FXa and reduces thrombin generation . It inhibits both free and prothrombinase-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The downstream effect of this inhibition is a reduction in thrombin generation, which indirectly inhibits platelet aggregation .
Pharmacokinetics
N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
The molecular and cellular effects of N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide’s action include a dose-dependent antithrombotic efficacy at doses that preserve hemostasis . It improves antithrombotic activity without excessive increases in bleeding times .
Propriétés
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-3-1-2-10-17(14)13-8-6-12(7-9-13)16-15(19)11-4-5-11/h6-9,11H,1-5,10H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVREFHGTQBFIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.